Anthelvencin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthelvencin B is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway . The biosynthesis involves an enzyme from the ATP-grasp ligase family, Ant23, which uses a PCP-loaded 4-aminopyrrole-2-carboxylate as a substrate . The assembly of this compound involves several steps, including the incorporation of N-methylated pyrrole groups .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces venezuelae under controlled conditions . The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Anthelvencin B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as pyrrole rings and amide bonds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under inert atmosphere and in dry solvents to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the pyrrole rings can lead to the formation of pyrrole-2,5-diones, while reduction can yield pyrrolidines .
Scientific Research Applications
Anthelvencin B has a wide range of scientific research applications . In chemistry, it is used as a model compound to study protein-protein interactions in NRPS systems . In biology, it serves as a tool to investigate the biosynthesis of pyrrolamide metabolites . In medicine, its anthelmintic and antibacterial properties make it a candidate for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Anthelvencin B involves its interaction with specific molecular targets in the cells of helminths and bacteria . It disrupts the normal functioning of these cells by binding to essential proteins and enzymes, leading to cell death . The exact molecular pathways involved in its action are still under investigation, but it is known to interfere with the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
Anthelvencin B is structurally similar to other pyrrolamide metabolites such as Anthelvencin A and Anthelvencin C . it is unique in its specific pattern of N-methylation on the pyrrole rings . This structural difference contributes to its distinct biological activities and makes it a valuable compound for research .
List of Similar Compounds:- Anthelvencin A
- Anthelvencin C
- Congocidine
- Distamycin
Properties
CAS No. |
11011-26-0 |
---|---|
Molecular Formula |
C20H27N9O3 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C20H27N9O3/c1-28-10-12(7-14(28)19(31)24-6-5-16(21)22)26-20(32)15-8-11(9-29(15)2)25-18(30)13-3-4-17(23)27-13/h7-10,13H,3-6H2,1-2H3,(H3,21,22)(H2,23,27)(H,24,31)(H,25,30)(H,26,32) |
InChI Key |
QLVFNFMPVONXSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3CCC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.